molecular formula C13H23NO2 B7501322 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B7501322
M. Wt: 225.33 g/mol
InChI Key: RUVGHRYLNFOMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means that it inhibits the breakdown of GABA in the brain, leading to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological and pathological processes.

Mechanism of Action

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and anticonvulsant drugs.
Biochemical and Physiological Effects:
The increase in GABA levels induced by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in inhibitory neurotransmission, which can have various biochemical and physiological effects. In animal models, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to reduce neuronal excitability, increase seizure threshold, and prevent relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase GABA levels in the brain.

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to be well-tolerated in animal models and is currently undergoing clinical trials in humans. However, the synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.

Future Directions

For research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 include the evaluation of its safety and efficacy in clinical trials, the development of new analogs with improved pharmacokinetic properties, and the investigation of its potential as a therapeutic agent for other disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The inhibition of GABA aminotransferase by 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 leads to an increase in GABA levels in the brain, which can have various biochemical and physiological effects. 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in preclinical studies for its therapeutic potential in various neurological and psychiatric disorders, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research on 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 includes the development of new analogs and the investigation of its potential as a therapeutic agent for other disorders.

Synthesis Methods

The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 involves the reaction of cyclopentanone with piperidine and hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with propanoyl chloride. The synthesis of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has shown promising results in reducing seizures and preventing relapse in drug addiction. Moreover, 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of 3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one-115 in humans.

properties

IUPAC Name

3-cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-12-7-9-14(10-8-12)13(16)6-5-11-3-1-2-4-11/h11-12,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGHRYLNFOMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)propan-1-one

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